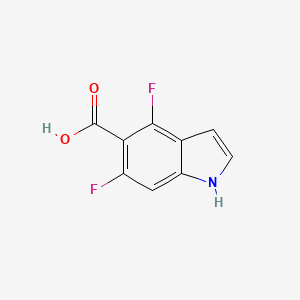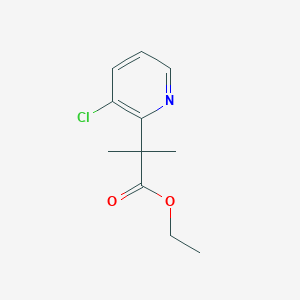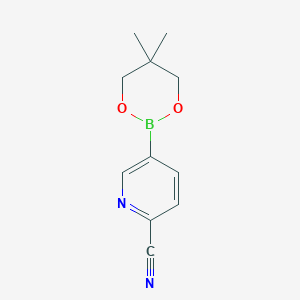![molecular formula C13H24N2O3 B12975853 tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)
tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-(2-oxa-8-azaspiro[45]decan-4-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a carbonate ion to yield the desired carbamate . The reaction can be carried out under both aqueous and anhydrous conditions, with bases such as triethylamine or pyridine commonly used to facilitate the reaction .
Industrial Production Methods
Industrial production of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The Boc group can be removed under acidic conditions, releasing the free amine . The stability of the tert-butyl carbocation formed during deprotection is a key factor in the effectiveness of this protecting group .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-protected anilines: Used in similar applications for protecting amine groups.
Carbobenzoxy (Cbz) group: Another protecting group for amines, removed by catalytic hydrogenation.
Uniqueness
The spirocyclic structure of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate imparts unique steric and electronic properties, making it particularly useful in specific synthetic applications. Its stability under various conditions and ease of removal make it a valuable tool in organic synthesis .
Propiedades
Fórmula molecular |
C13H24N2O3 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(4R)-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-/m0/s1 |
Clave InChI |
KHVXQKCRFSXIID-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1COCC12CCNCC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC1COCC12CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B12975789.png)


![3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12975806.png)
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B12975814.png)






![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)
